[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448357
InChI: InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,13?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13448357

Molecular Formula: C17H31N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H31N3O3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,13?/m0/s1
Standard InChI Key WXKCFDPILGZOSE-UEWDXFNNSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate, reflects its intricate architecture. Key structural features include:

  • A piperidine ring substituted at the 3-position with a methyl group bearing both cyclopropyl and tert-butyl carbamate moieties.

  • An (S)-2-aminopropionyl (alanine-derived) side chain attached to the piperidine nitrogen.

  • A tert-butyl carbamate group, serving as a protective moiety for the amine functionality.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC17H31N3O3C_{17}H_{31}N_3O_3
Molecular Weight325.4 g/mol
IUPAC Nametert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate
SMILESCC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
InChIKeyWXKCFDPILGZOSE-UEWDXFNNSA-N
CAS NumberNot publicly disclosed
PubChem CID66566315

The stereochemistry at the 2-amino position (S-configuration) is critical for potential biological interactions, as enantiomeric purity often dictates pharmacological activity. The tert-butyl group enhances solubility in organic solvents, while the cyclopropyl ring introduces steric constraints that may influence conformational stability.

Synthetic Methodology

Synthesis of this compound typically involves multi-step strategies to assemble its complex framework while preserving stereochemical integrity. A generalized approach includes:

Step 1: Piperidine Core Functionalization

The piperidine ring is functionalized at the 3-position via alkylation or reductive amination. For example, reacting 3-(aminomethyl)piperidine with a cyclopropyl-containing electrophile introduces the cyclopropane moiety.

Step 3: tert-Butyl Carbamate Protection

The primary amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2OBoc_2O) under basic conditions, a standard method to prevent undesired side reactions during subsequent steps.

Step 4: Deprotection and Purification

Final deprotection (e.g., acidolysis for Boc removal) yields the free amine, followed by chromatographic purification to achieve >95% purity.

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl group; limited aqueous solubility (<<1 mg/mL at 25°C).

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, particularly at the carbamate and amide linkages.

Spectroscopic Data

  • NMR: 1H^1H NMR (400 MHz, CDCl3_3) displays characteristic signals for the tert-butyl group (δ 1.42 ppm, singlet), cyclopropyl protons (δ 0.5–1.0 ppm, multiplet), and piperidine ring protons (δ 2.5–3.5 ppm).

  • Mass Spectrometry: ESI-MS exhibits a prominent [M+H]+^+ peak at m/z 326.4, consistent with the molecular formula.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesKnown Activities
Piperidine-3-carboxamideUnsubstituted piperidine coreWeak dopamine receptor modulation
Cyclopropylamine derivativesCyclopropane without piperidineAntimicrobial, antifungal
Boc-protected aminestert-Butyl carbamate groupSynthetic intermediates

This compound’s hybrid structure merges features of these classes, potentially offering synergistic effects or novel mechanisms.

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability, particularly in stereoselective acylation.

  • Biological Profiling: In vitro assays (e.g., kinase inhibition, receptor binding) are required to validate hypothesized activities.

  • Structural Modifications: Exploring substituents on the piperidine or cyclopropyl groups could enhance potency or selectivity.

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